17-alpha-Hydroxymethyl-17-beta-methyl-18-nor-2-oxa-5-alpha-androst-13-en-3-one
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Overview
Description
17-alpha-Hydroxymethyl-17-beta-methyl-18-nor-2-oxa-5-alpha-androst-13-en-3-one is a synthetic steroidal compound. It is a derivative of epiandrosterone, a steroid hormone present in human urine as a minor constituent . This compound is known for its unique structure, which includes a hydroxymethyl group at the 17-alpha position and a methyl group at the 17-beta position.
Preparation Methods
The synthesis of 17-alpha-Hydroxymethyl-17-beta-methyl-18-nor-2-oxa-5-alpha-androst-13-en-3-one involves several steps. The synthetic route typically starts with epiandrosterone as the precursor. The hydroxymethyl group is introduced at the 17-alpha position through a series of chemical reactions, including oxidation and reduction steps. The methyl group at the 17-beta position is introduced through methylation reactions .
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
17-alpha-Hydroxymethyl-17-beta-methyl-18-nor-2-oxa-5-alpha-androst-13-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group at the 3-position can be reduced to form a secondary alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include carboxylic acids, secondary alcohols, and substituted derivatives.
Scientific Research Applications
17-alpha-Hydroxymethyl-17-beta-methyl-18-nor-2-oxa-5-alpha-androst-13-en-3-one has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of detection methods.
Biology: It serves as a tool for studying steroid metabolism and hormone regulation.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anabolic properties.
Mechanism of Action
The mechanism of action of 17-alpha-Hydroxymethyl-17-beta-methyl-18-nor-2-oxa-5-alpha-androst-13-en-3-one involves its interaction with steroid hormone receptors. It binds to androgen receptors, modulating gene expression and protein synthesis. This interaction leads to various physiological effects, including increased muscle mass and reduced inflammation .
Comparison with Similar Compounds
Similar compounds to 17-alpha-Hydroxymethyl-17-beta-methyl-18-nor-2-oxa-5-alpha-androst-13-en-3-one include:
Epiandrosterone: A less active 3-beta-isomer of the androgen androsterone.
Androsterone: A steroid hormone with androgenic activity.
Oxandrolone: A synthetic anabolic steroid with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific hydroxymethyl and methyl substitutions, which confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C19H28O3 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(1R,3bR,5aS,9aS,9bS)-1-(hydroxymethyl)-1,9a-dimethyl-3,3b,4,5,5a,6,9,9b,10,11-decahydro-2H-indeno[4,5-h]isochromen-7-one |
InChI |
InChI=1S/C19H28O3/c1-18(10-20)8-7-14-13-4-3-12-9-17(21)22-11-19(12,2)16(13)6-5-15(14)18/h12-13,16,20H,3-11H2,1-2H3/t12-,13-,16-,18-,19-/m0/s1 |
InChI Key |
CCCXHTHETXUUDU-JFPXHUCCSA-N |
Isomeric SMILES |
C[C@]1(CCC2=C1CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(COC(=O)C4)C)CO |
Canonical SMILES |
CC1(CCC2=C1CCC3C2CCC4C3(COC(=O)C4)C)CO |
Origin of Product |
United States |
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